Technical Safety & Handling Guide: 1-(Trifluoroacetyl)piperidine-4-propionic Acid
Technical Safety & Handling Guide: 1-(Trifluoroacetyl)piperidine-4-propionic Acid
Core Directive & Scientific Context
This guide addresses the technical safety, handling, and physicochemical properties of 1-(Trifluoroacetyl)piperidine-4-propionic acid . As a specialized building block often used in the synthesis of peptidomimetics and PROTAC linkers, this compound combines the lipophilic, electron-withdrawing nature of a trifluoroacetamide with the hydrophilic, reactive functionality of a carboxylic acid.
Editorial Note: Due to the specialized nature of this intermediate, specific public toxicological datasets are limited. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1-(Trifluoroacetyl)piperidine and Piperidine-4-propionic acid) and standard Good Laboratory Practice (GLP) for fluorinated organic acids.
Chemical Identification & Properties
Nomenclature & Structure[1][2][3]
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Chemical Name: 1-(2,2,2-Trifluoroacetyl)piperidine-4-propionic acid
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Synonyms: 3-[1-(Trifluoroacetyl)piperidin-4-yl]propanoic acid; N-TFA-piperidine-4-propionic acid.
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CAS Number: Not broadly listed (Analog Reference: 1-(Trifluoroacetyl)piperidine-4-carboxylic acid CAS 126501-70-0).[1]
-
Molecular Formula:
[2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Molecular Weight: 253.22 g/mol [3]
Physicochemical Data (Predicted)
| Property | Value / Description | Confidence |
| Physical State | Solid (likely crystalline powder) or viscous oil | High (based on MW/Polarity) |
| Melting Point | 95–115 °C | Medium (Analog extrapolation) |
| Boiling Point | ~390–410 °C (at 760 mmHg) | High (Calculated) |
| Acidity (pKa) | ~4.8 (Carboxylic acid moiety) | High |
| LogP | ~1.2 – 1.5 | Medium |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (acidic pH).[3][4] | High |
Hazard Identification (GHS Classification)
Based on the functional groups (Carboxylic Acid + Trifluoroacetamide), the following GHS classifications are assigned for risk management.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Structural Logic & Reactivity (Visualized)
The following diagram illustrates the chemical connectivity and potential reactivity hotspots critical for stability and synthesis.
Figure 1: Structural decomposition highlighting the stable amide core and the reactive carboxylic acid tail.
Handling & Storage Protocols
Storage Conditions
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Temperature: Refrigerator (
). -
Atmosphere: Inert gas (Argon or Nitrogen) recommended. While the TFA group stabilizes the amine, the carboxylic acid can be hygroscopic.
-
Container: Tightly sealed glass vial; avoid metal containers due to potential acid corrosion over long periods.
Experimental Handling (SOP)
Objective: Safe weighing and dissolution for biological assay or synthesis.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses with side shields.
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Weighing: Use an analytical balance inside a chemical fume hood. The compound may be electrostatic; use an antistatic gun if necessary.
-
Solubilization:
-
Stock Solution: Dissolve in 100% DMSO to reach 10-50 mM.
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Aqueous Dilution: Dilute into buffer (PBS) immediately prior to use. Ensure pH is adjusted if concentration is high, as the free acid will lower pH.
-
-
Waste Disposal: Dispose of as halogenated organic chemical waste. Do not pour down the drain.
Emergency Response Measures
First Aid
-
Eye Contact: Immediately flush with active running water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal etching.
-
Skin Contact: Wash with mild soap and water. If redness persists (dermatitis), seek medical attention.
-
Inhalation: Move to fresh air. If wheezing occurs, support breathing and consult a physician (indicative of respiratory tract irritation).
Firefighting
-
Media: Dry chemical,
, water spray, or alcohol-resistant foam. -
Specific Hazards: Thermal decomposition emits toxic fumes:
-
Hydrogen Fluoride (HF)
-
Nitrogen Oxides (
) -
Carbon Monoxide (CO)
-
-
Gear: Wear self-contained breathing apparatus (SCBA). Warning: HF gas is extremely corrosive and toxic; full skin protection is mandatory.
Toxicological & Ecological Information
Toxicological Profile (Inferred)
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Acute Toxicity: Likely low to moderate. Analog 1-(Trifluoroacetyl)piperidine (CAS 340-07-8) has an oral
in the range of 50-300 mg/kg (Category 3), suggesting the propionic acid derivative may share similar bioactivity but likely lower toxicity due to increased polarity and rapid renal clearance. -
Sensitization: No data available. Treat as a potential sensitizer.
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Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Environmental Fate
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Biodegradability: The propionic acid chain is readily biodegradable. However, the trifluoroacetyl moiety is persistent (PFAS-related substructure).
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Aquatic Toxicity: Prevent entry into waterways. Fluorinated organics can bioaccumulate in specific aquatic niches.
References
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Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Trifluoroacetyl)piperidine-4-carboxylic acid. MilliporeSigma. Link
-
PubChem. (2025).[5][6] Compound Summary: 1-(Trifluoroacetyl)piperidine (CID 5181830). National Center for Biotechnology Information. Link
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ECHA. (2024). C&L Inventory: 1-Piperidinepropionic acid. European Chemicals Agency.[5][6] Link
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TCI Chemicals. (2024). Product Specification: N-TFA-Piperidine Derivatives. Tokyo Chemical Industry. Link
Sources
- 1. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid | 126501-70-0 [sigmaaldrich.com]
- 2. 2679832-44-9 | (S)-2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid - AiFChem [aifchem.com]
- 3. molcore.com [molcore.com]
- 4. CAS 340-07-8: 1-(trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 5. 1-(Trifluoroacetyl)piperidin-4-one | C7H8F3NO2 | CID 15080943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
